molecular formula C9H12N2O2 B8483684 5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

5-(1,3-Dioxan-2-yl)-2-methylpyrimidine

Cat. No. B8483684
M. Wt: 180.20 g/mol
InChI Key: IFKWUNQAERGSPB-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

To a solution of 2-methylpyrimidine-5-carbaldehyde (0.808 g, 6.62 mmol) and propane-1,3-diol (1.01 g, 0.868 ml, 13.2 mmol) in toluene (7.6 ml) and THF (1.9 ml) was added p-toluenesulfonic acid (11 mg, 0.066 mmol). The reaction was heated at 65° C. for 4.5 hours. The reaction mixture was then poured into H2O (50 mL) and extracted with AcOEt (3×50 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo to yield 5-(1,3-dioxan-2-yl)-2-methylpyrimidine (620 mg, 3.44 mmol, 52%) used for next step without further purification.
Quantity
0.808 g
Type
reactant
Reaction Step One
Quantity
0.868 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][N:3]=1.[CH2:10](O)[CH2:11][CH2:12][OH:13].O>C1(C)C=CC=CC=1.C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:9]1[CH2:10][CH2:11][CH2:12][O:13][CH:8]1[C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.808 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C=O
Name
Quantity
0.868 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
7.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(OCCC1)C=1C=NC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.44 mmol
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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